2-Chloro-6-methoxy-4-methylnicotinonitrile
Overview
Description
2-Chloro-6-methoxy-4-methylnicotinonitrile is a heterocyclic compound with the molecular formula C8H7ClN2O It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position
Scientific Research Applications
2-Chloro-6-methoxy-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-4-methylnicotinonitrile typically involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with sodium methoxide in methanol. The reaction is carried out at ambient temperature for 16 hours. The reaction mixture is then diluted with water and extracted with dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and evaporated under reduced pressure. The residue is purified by supercritical fluid chromatography (SFC) to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-4-methylnicotinonitrile undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation: Formation of 2-chloro-6-methoxy-4-methylpyridine-3-carboxaldehyde.
Reduction: Formation of 2-chloro-6-methoxy-4-methylpyridine-3-amine.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-4-methylnicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-methylnicotinonitrile
- 2-Chloro-4-methylnicotinonitrile
- 2,6-Dichloro-4-methoxynicotinonitrile
Uniqueness
2-Chloro-6-methoxy-4-methylnicotinonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-6-methoxy-4-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-5-3-7(12-2)11-8(9)6(5)4-10/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWSVEJTDRHJLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444310 | |
Record name | 2-Chloro-6-methoxy-4-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51564-29-5 | |
Record name | 2-Chloro-6-methoxy-4-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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